molecular formula C10H11ClF3N3 B1476677 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2021321-07-1

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476677
CAS No.: 2021321-07-1
M. Wt: 265.66 g/mol
InChI Key: GPYVBECPPGMQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H11ClF3N3 and its molecular weight is 265.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the pyrimidine biosynthesis pathway, thereby affecting the overall metabolic flux . Additionally, the compound’s interaction with proteins such as ATF4 and NF-kB suggests its potential role in modulating inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . Furthermore, it impacts gene expression by inhibiting the expression of endoplasmic reticulum (ER) stress markers and apoptosis-related genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of their activity . This inhibition results in the suppression of ER stress and apoptosis pathways, thereby providing neuroprotective and anti-inflammatory effects . Additionally, the compound’s ability to inhibit specific enzymes further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, such as being stored in an inert atmosphere at temperatures below -20°C . Over time, its degradation products may influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and reduced cellular stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine biosynthesis and degradation . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular metabolism, affecting overall cellular function . Additionally, its interaction with specific enzymes can modulate the activity of metabolic pathways, further contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within specific cellular compartments . Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the endoplasmic reticulum and mitochondria has been associated with its ability to modulate ER stress and mitochondrial function . These findings suggest that the compound’s subcellular localization is essential for its biochemical activity.

Properties

IUPAC Name

4-chloro-2-methyl-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c1-6-15-8(11)4-9(16-6)17-3-2-7(5-17)10(12,13)14/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYVBECPPGMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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